molecular formula C19H19ClN2OS B7751173 1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride

1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride

Cat. No.: B7751173
M. Wt: 358.9 g/mol
InChI Key: VXPSBHTWUHQGIS-UHFFFAOYSA-N
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Description

1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride is a complex organic compound with a unique structure that includes a benzothiazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride typically involves multiple steps. One common method includes the condensation of 3-methylbenzothiazolium with a suitable aldehyde, followed by a series of reactions to introduce the ethanone and chloride groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis could be employed to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions

1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazolium core, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride involves its interaction with specific molecular targets. The benzothiazolium core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-methylbenzothiazolium chloride: Shares the benzothiazolium core but lacks the additional functional groups.

    1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamine: Similar structure but without the ethanone group.

Uniqueness

1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS.ClH/c1-13(20-16-8-6-7-15(12-16)14(2)22)11-19-21(3)17-9-4-5-10-18(17)23-19;/h4-12H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPSBHTWUHQGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=[N+](C2=CC=CC=C2S1)C)NC3=CC=CC(=C3)C(=O)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC1=[N+](C2=CC=CC=C2S1)C)NC3=CC=CC(=C3)C(=O)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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